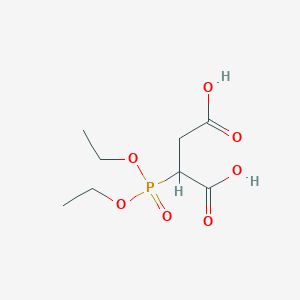
2-diethoxyphosphorylbutanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethoxyphosphorylbutanedioic acid is a chemical compound with the molecular formula C8H15O7P. It is a useful research chemical known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes a phosphoryl group attached to a butanedioic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethoxyphosphorylbutanedioic acid typically involves the reaction of diethyl phosphite with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and requires careful temperature control to ensure the desired product is obtained. The reaction proceeds as follows: [ \text{Diethyl phosphite} + \text{Maleic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethoxyphosphorylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
2-Diethoxyphosphorylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-diethoxyphosphorylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
2-Diethoxyphosphorylbutanedioic acid can be compared with other similar compounds, such as:
Diethylphosphonoacetic acid: Similar in structure but with different reactivity and applications.
Diethylphosphonopropionic acid: Another related compound with distinct properties and uses.
Propiedades
Fórmula molecular |
C8H15O7P |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-diethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C8H15O7P/c1-3-14-16(13,15-4-2)6(8(11)12)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
PZHLBHAYGMYEIP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC(=O)O)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





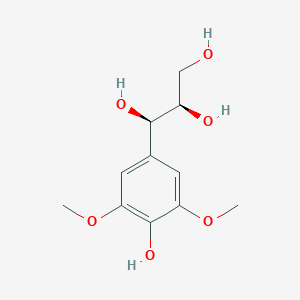
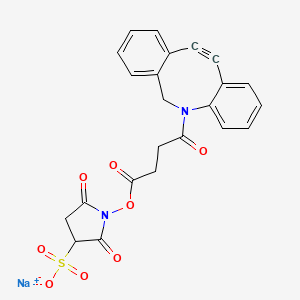
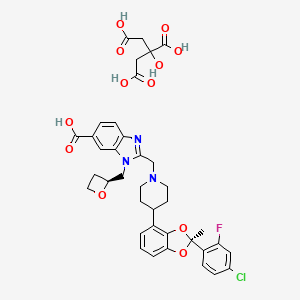

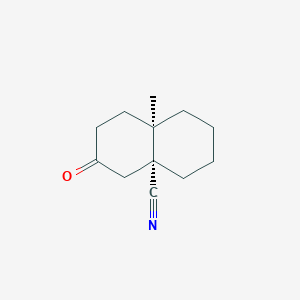
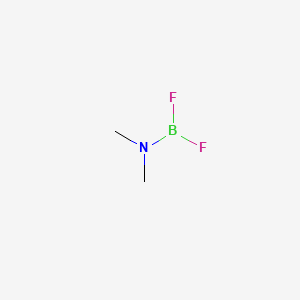


![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)

